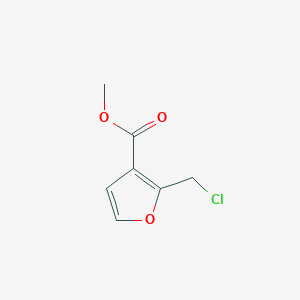

Methyl 2-(chloromethyl)-3-furoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloromethyl compounds involves various methods. For instance, the synthesis of 2-Chloromethyl-4-methyl-quinazoline derivatives has been reported, where their chemical structures were confirmed by IR, 1H NMR, and MASS . Another study reported a practical and efficient synthesis involving a mild, base-mediated ethanolysis of a tertiary alkyl bromide .Molecular Structure Analysis

The molecular structure of chloromethyl compounds can be analyzed using techniques like FT-IR and FT-Raman spectroscopy . These techniques provide information about the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, and Raman scattering activities .Chemical Reactions Analysis

Chloromethyl compounds are used in various chemical reactions. For instance, Chloromethyl methyl ether is used as an alkylating agent and for introducing the methoxymethyl ether (MOM) protecting group . Another study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary. For instance, Chloromethyl methyl ether is a colorless liquid with an irritating odor . It’s also highly flammable .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

- Method : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .

- Results : The reaction rate is very low and unsuitable for practical chemical processes. Lewis acids such as zinc chloride, stannic chloride, aluminum chloride, and boron trifluoride are excellent catalysts for this reaction .

- Field : Medicinal Chemistry

- Application : 2-chloromethyl-4(3H)-quinazolinones are important intermediates in the synthesis of various biologically active compounds .

- Method : An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .

- Results : Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .

Chloromethylation of Aromatic Compounds

Synthesis of 2-chloromethyl-4(3H)-quinazolinones

- Field : Industrial Chemistry

- Application : Methyl chloride, also known as chloromethane, is a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .

- Method : Methyl chloride is produced by reacting methanol with hydrogen chloride .

- Results : Methyl chloride is used in a variety of applications, including the production of silicones, agricultural chemicals, and butyl rubber .

- Field : Organic Chemistry

- Application : The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . Compounds with this group are a subclass of the organochlorines .

- Method : The way of introducing a chloromethyl group into aromatic compounds is the chloromethylation by the Blanc reaction .

- Results : The chloromethyl group is a key intermediate in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .

Production of Methyl Chloride

Chloromethylation Reaction

- Field : Industrial Chemistry

- Application : Methyl chloride is a crucial reagent in the production of silicones . Silicones are widely used in many products, including adhesives, sealants, lubricants, medicine, cooking utensils, and thermal and electrical insulation .

- Method : Silicones are typically produced by reacting silicon with methyl chloride .

- Results : The reaction produces various types of silicones, depending on the specific conditions and reactants used .

- Field : Agricultural Chemistry

- Application : Methyl chloride is used in the production of certain agricultural chemicals . These chemicals are used to control pests and enhance crop yields .

- Method : The specific methods of production vary depending on the particular agricultural chemical being produced .

- Results : The use of these agricultural chemicals can lead to increased crop yields and improved food security .

Production of Silicones

Production of Agricultural Chemicals

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZIBZAQRRDIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365933 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chloromethyl)-3-furoate | |

CAS RN |

53020-07-8 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

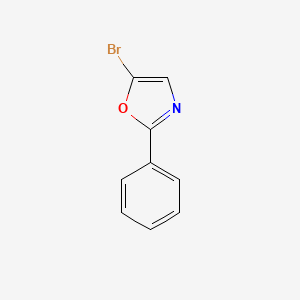

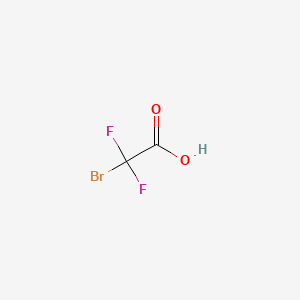

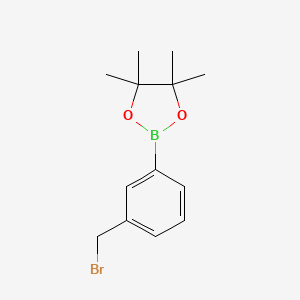

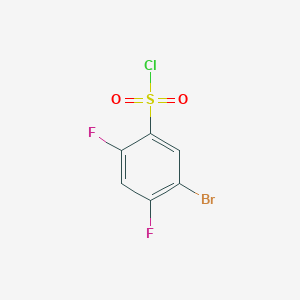

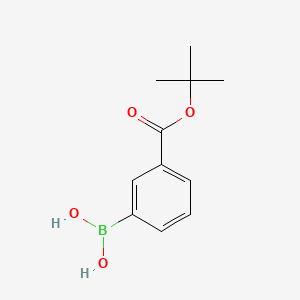

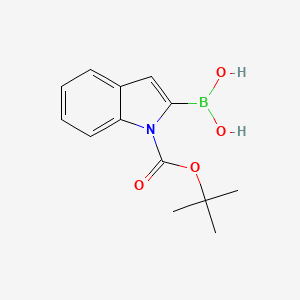

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.